Spermexatin
Overview
Description
Spermexatin is a synthetic compound derived from spermidine, a naturally occurring polyamine involved in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermexatin is synthesized through a multi-step process involving the modification of spermidineThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Spermexatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Spermexatin has several scientific research applications, including:
Chemistry: this compound and its derivatives are used as ligands in coordination chemistry and as building blocks for synthesizing more complex molecules.
Biology: this compound is studied for its role in cellular metabolism and its potential as a growth promoter for certain microorganisms.
Medicine: this compound analogs are explored for their potential as drug candidates, particularly in the development of siderophore-antibiotic conjugates.
Industry: This compound derivatives are investigated for their use in industrial processes, such as metal ion chelation and catalysis .
Mechanism of Action
Spermexatin exerts its effects primarily through its ability to chelate metal ions, particularly iron. This chelation process involves the formation of stable complexes with metal ions, which can then be transported into cells. The molecular targets and pathways involved in this process include receptor proteins on the cell membrane and various transport proteins that facilitate the uptake of the metal-spermexatin complex .
Comparison with Similar Compounds
Similar Compounds
Spermexatol: An analog of spermexatin with similar siderophore activity.
Dihydroxybenzoyl spermidine: Another spermidine derivative with metal ion chelation properties.
Cystamide derivatives: Compounds with similar siderophore activity and metal ion chelation capabilities .
Uniqueness of this compound
This compound is unique due to its specific functionalization with dihydroxybenzoyl groups, which enhances its siderophore activity and metal ion chelation properties. This makes it particularly effective in promoting the growth of certain microorganisms and in potential therapeutic applications as part of siderophore-antibiotic conjugates .
Properties
IUPAC Name |
N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMPLEEBPKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922516 | |
Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-04-3 | |
Record name | Spermexatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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